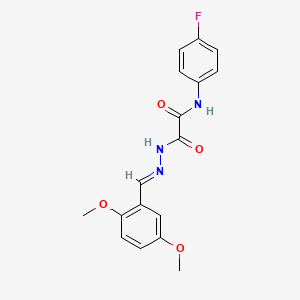![molecular formula C21H15IN2O2 B11567038 2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11567038.png)
2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-4-methylphenol: Lacks the benzoxazole moiety, making it less versatile in applications.
4-Methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol: Similar structure but without the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is unique due to the combination of the iodine atom, methyl group, and benzoxazole moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C21H15IN2O2 |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-iodo-4-methyl-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C21H15IN2O2/c1-13-9-15(20(25)17(22)10-13)12-23-16-7-8-19-18(11-16)24-21(26-19)14-5-3-2-4-6-14/h2-12,25H,1H3 |
InChI-Schlüssel |
YDUXIFJAGWQCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11566964.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11566972.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11566979.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11566997.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)

![10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11567025.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11567033.png)
